molecular formula C8H7N3O4 B8705870 Ethyl 5-(isoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(isoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B8705870
M. Wt: 209.16 g/mol
InChI Key: OXFYDYCALIVBSY-UHFFFAOYSA-N
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Patent
US08921378B2

Procedure details

Ethyl 5-(isoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate (1.893 mmol, 0.396 g) was dissolved in ethanol (5 ml) and cooled to 0° C. with an ice bath. NaOH 1 M solution (4 ml) was slowly added and the mixture was heated to 60° C. for 3 h. Ethanol was evaporated and the residue was diluted with MTBE. The mixture was cooled to 0° C. and acidified by adding 2 M HCl. The mixture was stirred at RT overnight. Water was added and the phases were separated and the water phase was evaporated. 0.533 g of the title compound was obtained. 1H-NMR (400 MHz, D2O): δ 6.68 (d, 1H), 8.65 (d, 1H).
Quantity
0.396 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([C:6]2[O:10][N:9]=[C:8]([C:11]([O:13]CC)=[O:12])[N:7]=2)=[N:2]1.[OH-].[Na+]>C(O)C>[O:1]1[CH:5]=[CH:4][C:3]([C:6]2[O:10][N:9]=[C:8]([C:11]([OH:13])=[O:12])[N:7]=2)=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.396 g
Type
reactant
Smiles
O1N=C(C=C1)C1=NC(=NO1)C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
solution
Quantity
4 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 60° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with MTBE
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
by adding 2 M HCl
ADDITION
Type
ADDITION
Details
Water was added
CUSTOM
Type
CUSTOM
Details
the phases were separated
CUSTOM
Type
CUSTOM
Details
the water phase was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1N=C(C=C1)C1=NC(=NO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.533 g
YIELD: CALCULATEDPERCENTYIELD 155.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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